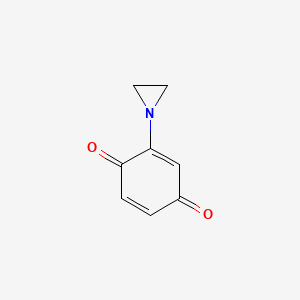
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine is a complex organic compound with the molecular formula C17H28N4O This compound is known for its unique structure, which includes a methoxy group, a benzenamine core, and two piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine typically involves multiple steps. One common method includes the reaction of 3-methoxyaniline with 1-(1-methylpiperidin-4-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
- N-(4-Methyl-3-(4-(pyridin-3-yl)piperidin-1-yl)phenyl)acetamide
Uniqueness
3-Methoxy-4-(1-(1-methylpiperidin-4-yl)piperidin-4-yl)benzenamine is unique due to its specific structural features, such as the presence of two piperidine rings and a methoxy group.
Propiedades
Fórmula molecular |
C18H29N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-methoxy-4-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]aniline |
InChI |
InChI=1S/C18H29N3O/c1-20-9-7-16(8-10-20)21-11-5-14(6-12-21)17-4-3-15(19)13-18(17)22-2/h3-4,13-14,16H,5-12,19H2,1-2H3 |
Clave InChI |
PITDXDJUPWTYQS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2CCC(CC2)C3=C(C=C(C=C3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)




![4-[1-(4-tert-Butylphenyl)ethenyl]morpholine](/img/structure/B13978040.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
